2,2'-Disulfanediylbis(6-chloroaniline)
Description
Contextualization of Diaryl Disulfides as Synthetic Intermediates and Functional Motifs
Diaryl disulfides are a class of organosulfur compounds characterized by a sulfur-sulfur bond linking two aryl groups. These structures are not merely chemical curiosities but serve as fundamental building blocks and functional motifs across a wide spectrum of chemical and biological sciences. chemeo.comgoogle.com Their prevalence is noted in many biologically active molecules, pharmaceuticals, functional materials, and natural products. chemeo.comgoogle.com The disulfide bond itself is a key functional group, imparting unique properties to the molecule. It can act as a redox-sensitive linker, undergoing cleavage and formation under specific conditions, a property that is crucial in various biological processes, including the stabilization of protein structures. mit.edu
As synthetic intermediates, diaryl disulfides are exceptionally versatile. orgsyn.orggoogleapis.com Numerous synthetic methodologies have been developed for their preparation, including efficient copper-catalyzed protocols that use readily available reagents. orgsyn.orgsigmaaldrich.com These methods often allow for the synthesis of a wide array of substituted diaryl disulfides, which can then serve as precursors for further chemical transformations. sigmaaldrich.com For instance, the disulfide bond can be cleaved to generate thiols or thiolates, which are potent nucleophiles in their own right, or used in the construction of other sulfur-containing heterocycles. The development of new synthetic routes to access diaryl disulfides, such as through the homocoupling of sodium arenesulfinates, continues to be an active area of research, aiming for greater efficiency and selectivity. chemeo.com The functional importance of this class is highlighted by findings where specific diaryl disulfides have been identified as stabilizers of tumor suppressor proteins, indicating their potential in therapeutic applications. wikipedia.org
Significance of Chlorinated Aromatic Amines in Complex Molecular Architectures
Chlorinated aromatic amines are indispensable components in the synthesis of complex organic molecules. chemeo.com The introduction of chlorine atoms onto an aromatic amine framework profoundly alters the molecule's electronic and lipophilic properties. This modification can enhance metabolic stability, improve membrane permeability, and direct the regioselectivity of subsequent chemical reactions, making it a critical strategy in drug discovery and materials science. nih.gov Consequently, the chloroaniline motif is a key structural element in numerous dyes, agrochemicals, and, most notably, pharmaceuticals. chemeo.comnih.gov
The significance of this structural class is exemplified by prominent drugs derived from chlorinated anilines. For example, 2,6-dichloroaniline (B118687) is a precursor for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the antihypertensive agent clonidine. wikipedia.org The presence and position of the chlorine atom(s) are crucial for the biological activity of the final compound. Research has shown that chlorinated compounds represent a substantial portion of approved pharmaceuticals. nih.gov The synthesis of chlorinated anilines itself is a field of significant industrial importance, with various methods developed for their production, including the direct chlorination of anilines or the reduction of the corresponding chloronitroaromatics. google.comgoogleapis.comwikipedia.org The utility of chlorinated anilines extends to the creation of advanced materials, where they can be incorporated into polymers or serve as building blocks for complex heterocyclic systems. mit.edu
Overview of Current Research Trajectories for Bis(haloaniline) Disulfides
Research into bis(haloaniline) disulfides, a class of molecules that combines the features of both diaryl disulfides and halogenated anilines, follows several key trajectories. A primary focus is on the development of novel and efficient synthetic methods. This includes procedures starting from halogenated nitroaromatics, as demonstrated in the synthesis of p-aminophenyl disulfide from p-chloronitrobenzene, which involves nucleophilic substitution followed by reduction and oxidation. orgsyn.org Another approach involves the synthesis and characterization of transition metal complexes using bis(aminophenyl)disulfide derivatives as ligands, opening avenues in coordination chemistry and catalysis.
Finally, there is a growing interest in the functional applications of bis(haloaniline) disulfides. Drawing from the discovery that a related bis(chlorophenyl)disulfide can act as a stabilizer for the tumor suppressor protein Pdcd4, researchers are exploring the potential of this class of compounds as new therapeutic agents. wikipedia.org The combination of the redox-active disulfide bond and the biologically relevant chloroaniline moiety makes these compounds attractive targets for screening in various biological assays.
Rationale for Focused Investigation of 2,2'-Disulfanediylbis(6-chloroaniline)
A focused investigation of the specific isomer 2,2'-Disulfanediylbis(6-chloroaniline) is warranted due to its unique and precisely defined chemical architecture, which is expected to confer distinct properties compared to other isomers. The rationale for its study is built upon the convergence of three key structural features: the diaryl disulfide linkage, the aniline (B41778) functionality, and the specific ortho- and meta-positioning of the amino and chloro substituents relative to the disulfide bridge.
Firstly, the disulfide bond provides a redox-sensitive and structurally constrained linkage. Its properties are highly dependent on the electronic nature of the attached aryl rings. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the same ring creates a complex electronic environment that will modulate the reactivity of the S-S bond.
Secondly, the substitution pattern is of paramount importance. The compound features a 2-chloroaniline (B154045) moiety linked at the 6-position to the sulfur atom. This is distinct from other studied isomers, such as those derived from 4-chloroaniline (B138754) or 2-amino-4-chlorophenol. The placement of a chlorine atom at the 2-position (ortho to the amino group) and the disulfide linkage at the 6-position (ortho to the amino group on the other side) imposes significant steric hindrance around the nitrogen and sulfur centers. This steric crowding can be expected to influence the molecule's conformation, restrict the rotation around the aryl-sulfur bonds, and alter the basicity and nucleophilicity of the amino groups. Such steric effects are known to dramatically influence molecular shape and biological activity, as seen in derivatives of the closely related 2,6-dichloroaniline. wikipedia.org
Therefore, the specific isomeric arrangement in 2,2'-Disulfanediylbis(6-chloroaniline) presents a unique chemical entity. Its systematic study is crucial for building a comprehensive understanding of structure-property relationships within the broader class of bis(haloaniline) disulfides. Elucidating its chemical, physical, and potentially biological properties will provide valuable data for designing novel functional materials, synthetic intermediates, or bioactive compounds with precisely tuned characteristics.
Physicochemical Data
Table 1: Properties of 2,2'-Disulfanediylbis(6-chloroaniline) (Predicted/Inferred) (Note: Experimental data is not widely published. Values are based on chemical structure and data from related compounds.)
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ |
| Molecular Weight | 317.26 g/mol |
| IUPAC Name | 2,2'-Disulfanediylbis(6-chloroaniline) |
| Physical State | Expected to be a solid at room temperature |
Table 2: Physicochemical Properties of 2-Chloroaniline
| Property | Value | Source(s) |
| CAS Number | 95-51-2 | sigmaaldrich.com |
| Molecular Formula | C₆H₆ClN | |
| Molecular Weight | 127.57 g/mol | sigmaaldrich.com |
| Appearance | Clear amber/yellowish liquid, darkens on exposure to air | |
| Melting Point | 0-3 °C | sigmaaldrich.com |
| Boiling Point | 208-210 °C | sigmaaldrich.com |
| Density | 1.213 g/mL at 25 °C | sigmaaldrich.com |
| Solubility in Water | 5.13 g/L at 20 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.589 | sigmaaldrich.com |
Table 3: Physicochemical Properties of 2,6-Dichloroaniline
| Property | Value | Source(s) |
| CAS Number | 608-31-1 | wikipedia.org |
| Molecular Formula | C₆H₅Cl₂N | wikipedia.org |
| Molecular Weight | 162.01 g/mol | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Melting Point | 39 °C | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-chlorophenyl)disulfanyl]-6-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-7-3-1-5-9(11(7)15)17-18-10-6-2-4-8(14)12(10)16/h1-6H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCMDAOKWQFPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)SSC2=C(C(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293753 | |
| Record name | 2,2′-Dithiobis[6-chlorobenzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63755-08-8 | |
| Record name | 2,2′-Dithiobis[6-chlorobenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63755-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Dithiobis[6-chlorobenzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Disulfanediylbis 6 Chloroaniline
Strategic Approaches to Substituted 2-Aminobenzenethiols as Precursors
The synthesis of the key intermediate, 6-chloro-2-aminobenzenethiol, requires a multi-step approach that begins with establishing the correct substitution pattern on an aniline (B41778) or nitrobenzene (B124822) core.
The regioselective synthesis of chlorinated anilines is a foundational step. Direct chlorination of aniline often leads to a mixture of products, making selective synthesis challenging. More controlled methods are therefore preferred. One common strategy involves the chlorination of a protected aniline, such as an anilide, to direct the incoming chloro group.
A documented approach for producing 2,6-dichloroanilines starts from materials like m-toluidine. google.comgoogleapis.com The process involves steps of bromination, chlorination, and subsequent reduction/hydrolysis to yield the desired chloroaniline structure. googleapis.com For instance, a process can be characterized by reacting a 4-bromoanilide with chlorine in a buffered solvent system to direct chlorination to the 2- and 6-positions. google.com Subsequent removal of the 4-bromo substituent via reduction and hydrolysis of the anilide yields the target 2,6-dichloroaniline (B118687). google.com
Another route starts with aniline itself, which is first chlorinated to produce 2,4,6-trichloroaniline. google.com This intermediate is then acetylated to form 2,4,6-trichloroacetanilide. A crucial step of reductive dehalogenation is then employed to selectively remove the chlorine atom at the 4-position, yielding 2,6-dichloroacetanilide, which can be hydrolyzed to 2,6-dichloroaniline. google.com
A different regioselective method involves the synthesis of 2-chloro-6-methylaniline (B140736) from 2-chloroaniline (B154045). chemicalbook.com This process uses tert-butyl lithium to create a six-membered ring transition state that facilitates methylation at the 6-position. chemicalbook.com While this produces a methyl derivative, the principle of using organometallic reagents to control regioselectivity is a key takeaway for advanced synthesis.
Table 1: Comparison of Synthetic Routes to Chloroanilines
| Starting Material | Key Steps | Target Product | Reference |
|---|---|---|---|
| m-Toluidine | Acetylation, Bromination, Chlorination, Reduction, Hydrolysis | 2,6-Dichloroaniline | google.com, googleapis.com |
| Aniline | Chlorination, Acetylation, Reductive Dehalogenation, Hydrolysis | 2,6-Dichloroaniline | google.com |
This table is generated based on the textual data to provide a comparative overview of synthetic strategies.
Once the appropriately substituted aniline is obtained, the next critical step is the introduction of a thiol (-SH) group at the ortho-position (C2) relative to the amino group.
A classic and robust method involves starting with an ortho-nitrochlorobenzene derivative. cdnsciencepub.com This precursor reacts with sodium polysulfides to form a di-nitrophenyl disulfide. This disulfide intermediate is then subjected to reduction, typically with tin and hydrochloric acid, which simultaneously reduces the nitro groups to amino groups and cleaves the disulfide bond to yield the 2-aminobenzenethiol hydrochloride salt. cdnsciencepub.com The free aminothiol (B82208) can be generated in situ when needed, as the hydrochloride salt offers greater stability against facile oxidation. cdnsciencepub.com A similar one-step synthesis from 2-chloronitrobenzene using sodium sulfide (B99878) or disulfide has also been explored to produce 2-aminothiophenol (B119425) directly. ijpsonline.com
More modern approaches utilize transition-metal-catalyzed C-H functionalization to directly introduce a sulfur moiety. Palladium/norbornene cooperative catalysis, for example, enables the ortho-thiolation of aryl iodides using sulfenamides as the sulfur source. nih.gov This method allows for the site-selective introduction of a sulfur group at the ortho position. nih.gov Similarly, nickel-catalyzed direct thiolation of arenes with diaryl disulfides has been developed, showing excellent functional group compatibility and regioselectivity. acs.org These catalytic methods represent a more direct and potentially more versatile route to ortho-thiolated anilines. nih.govacs.org
Mechanistic Considerations in Disulfide Bond Formation from Thiol Precursors
The formation of the S-S bond in 2,2'-Disulfanediylbis(6-chloroaniline) from two molecules of 6-chloro-2-aminobenzenethiol is a critical oxidative process.
The conversion of thiols to disulfides is a fundamental redox reaction where the thiol is oxidized. libretexts.orglibretexts.org The process generally proceeds via a thiol-disulfide exchange mechanism, which is consistent with an SN2-type model. libretexts.orgnih.gov The reaction is initiated by the deprotonation of the thiol's sulfhydryl group to form the more reactive thiolate anion. nih.gov This thiolate then acts as a nucleophile, attacking a sulfur atom of an oxidized species or another thiol. nih.govnih.gov
In the context of protein chemistry, this exchange is often enzyme-catalyzed, but in chemical synthesis, a variety of oxidizing agents can be employed. nih.govnih.gov Common oxidants include:
Hydrogen Peroxide (H₂O₂): A widely used reagent for this transformation. orgsyn.org
Air/Oxygen: In some cases, especially with catalysts, atmospheric oxygen can be sufficient. researchgate.net
Iodine (I₂): A mild oxidant for thiol coupling.
Dimethyl Sulfoxide (DMSO): Can serve as both a solvent and an oxidant, particularly at elevated temperatures. researchgate.net
The reaction conditions are optimized to ensure efficient conversion and minimize side reactions. A procedure for synthesizing p-aminophenyl disulfide involves the controlled addition of hydrogen peroxide to the corresponding thiol precursor at a maintained temperature of 65–70°C. orgsyn.org The choice of solvent, pH, and temperature can significantly influence the reaction rate and yield. nih.gov
Table 2: Common Oxidants for Thiol to Disulfide Coupling
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, controlled temperature (e.g., 65-70°C) | orgsyn.org |
| Oxygen (from air) | Often requires a catalyst, mild conditions | researchgate.net |
| DMSO | Elevated temperatures, can act as solvent and oxidant | researchgate.net |
This table is generated from textual data to summarize common oxidizing agents used in disulfide bond formation.
An important alternative strategy establishes the disulfide bond before the formation of the amine groups. This approach circumvents the need to handle the easily oxidized 2-aminobenzenethiol. As mentioned previously, the reaction of an o-nitrochlorobenzene with sodium polysulfide directly yields the corresponding bis(o-nitrophenyl) disulfide. cdnsciencepub.com
This route offers a significant advantage in terms of stability. The nitro-substituted disulfide is much less prone to side reactions than the amino-substituted thiol. The final step is then the reduction of the two nitro groups to amines, which can be accomplished using various reducing agents like tin and hydrochloric acid, to give the final 2,2'-Disulfanediylbis(6-chloroaniline) product. cdnsciencepub.com This pathway is often more efficient and leads to purer products due to the increased stability of the key intermediate. cdnsciencepub.com
Functionalization of the Amine Moieties in the 2,2'-Disulfanediylbis(6-chloroaniline) Scaffold
The two primary amine groups on the 2,2'-Disulfanediylbis(6-chloroaniline) scaffold are reactive sites that allow for the synthesis of a wide array of derivatives. The reactivity of these amines is characteristic of anilines.
Standard functionalization reactions include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amine or introducing new functional groups.
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom. However, direct alkylation can sometimes be challenging to control and may lead to over-alkylation.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This highly versatile intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, effectively replacing the amino group. rsc.org
Coupling Reactions: The amine can participate in various carbon-nitrogen bond-forming reactions, including Buchwald-Hartwig amination, to create more complex structures.
Formation of Heterocycles: The ortho-amino and disulfide functionalities can be used in cyclization reactions. For example, 2-aminobenzenethiols are common precursors for the synthesis of benzothiazoles through condensation with various electrophiles. acs.orgnih.govorganic-chemistry.org While the disulfide would need to be cleaved first, this highlights the latent reactivity of the scaffold.
The ability to modify these amine groups is crucial for tuning the electronic and steric properties of the molecule for applications in materials science and medicinal chemistry.
Directed Derivatization of the Aromatic Rings
The aromatic rings of 2,2'-Disulfanediylbis(6-chloroaniline) offer sites for further functionalization through electrophilic aromatic substitution or modification of the existing halogen substituents.
The amino groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com Given the substitution pattern of 2,2'-Disulfanediylbis(6-chloroaniline), the positions ortho and para to the amino groups (positions 3, 5, and 7 on each ring) are activated. However, direct electrophilic substitution on such a highly activated system can be difficult to control and may lead to polysubstitution and oxidation. libretexts.orglibretexts.org
To achieve controlled monosubstitution, the reactivity of the amino group is typically attenuated by converting it into an amide, such as an acetanilide (B955), through N-acylation as previously discussed. libretexts.orglibretexts.org The N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, allowing for more selective electrophilic substitution reactions like nitration, halogenation, and sulfonation. byjus.com After the desired substituent has been introduced onto the aromatic ring, the acetyl group can be hydrolyzed to regenerate the amino group. libretexts.orglibretexts.org
For example, direct bromination of aniline in aqueous bromine readily yields 2,4,6-tribromoaniline. scribd.com To obtain a monobrominated product, the aniline is first acetylated. libretexts.org Similarly, direct nitration of aniline is often problematic, leading to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the acidic medium. byjus.comchemistrysteps.com Protecting the amino group as an acetanilide circumvents these issues. libretexts.orglibretexts.org
The chlorine atoms on the aromatic rings of 2,2'-Disulfanediylbis(6-chloroaniline) are generally unreactive towards typical nucleophilic aromatic substitution. The carbon-halogen bond in aryl halides is strengthened by the interaction of the halogen's lone pair of electrons with the aromatic π-system, giving it partial double-bond character.
However, under harsh conditions or with the use of specific catalysts, halogen exchange reactions can be performed. For instance, the conversion of aryl chlorides to aryl fluorides can be achieved through reactions like the Halex process, which involves treatment with a fluoride (B91410) salt at high temperatures. The Schiemann reaction, which proceeds via a diazonium salt, is another method for introducing fluorine, though it would require conversion of the amino group.
Modification of the halogen can also be envisioned through transition-metal-catalyzed cross-coupling reactions. While challenging, methods for the coupling of aryl chlorides are well-established. For example, Suzuki, Heck, or Sonogashira couplings could potentially be employed to form new carbon-carbon bonds at the chlorinated positions, although this would require careful optimization of reaction conditions to avoid interference from the other functional groups present in the molecule.
Reactivity and Mechanistic Pathways of 2,2 Disulfanediylbis 6 Chloroaniline
Selective Cleavage Reactions of the Disulfide Bond
The disulfide bond is a pivotal functional group, and its cleavage is a key step in many synthetic applications, leading to the formation of valuable thiol intermediates.
Reductive Cleavage Protocols and Thiol Generation
The S-S bond in diaryl disulfides is susceptible to reductive cleavage, a fundamental process that yields two equivalents of the corresponding thiol. cbijournal.com In the case of 2,2'-Disulfanediylbis(6-chloroaniline), this reaction produces 2-amino-6-chlorobenzenethiol (B3034212). This thiol is a crucial precursor for the synthesis of various heterocyclic compounds. The reduction can be accomplished using a range of reagents and methods, each with its own mechanistic pathway.
Commonly employed reductive cleavage protocols applicable to diaryl disulfides include:
Phosphorus-Based Reagents: Triphenylphosphine (B44618) (PPh3) in the presence of water is a classic method for reducing disulfides. The reaction proceeds via a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms, followed by hydrolysis to yield the thiol and triphenylphosphine oxide. acs.orgresearchgate.net This method is valued for its mild conditions. Tris(2-carboxyethyl)phosphine (TCEP) is another effective water-soluble reducing agent known to cleave disulfide bonds through an SN2 mechanism. researchgate.net
Metal Hydrides: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can readily cleave the disulfide bond. These reactions involve the transfer of a hydride ion to one of the sulfur atoms, initiating the cleavage.
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) can also be used for the reductive cleavage of disulfide bonds, although this method is less common for fine chemical synthesis due to its harsh conditions. rsc.org
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, can effectively reduce the disulfide bond to the corresponding thiol.
The generated 2-amino-6-chlorobenzenethiol is a key intermediate, particularly in the synthesis of substituted benzothiazoles and 1,4-benzothiazines. cbijournal.commdpi.com
Table 1: Common Reductive Cleavage Agents for Diaryl Disulfides
| Reducing Agent | Typical Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) / H₂O | Organic solvent, Room Temp. | Nucleophilic Attack | acs.orgresearchgate.net |
| Sodium Borohydride (NaBH₄) | Alcoholic solvent, 0°C to Room Temp. | Hydride Transfer | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, Room Temp. | SN2 Nucleophilic Attack | researchgate.net |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressure, Room Temp. | Surface Catalysis |
Oxidative Transformation of the Disulfide Linkage
While less common than reductive cleavage in synthetic applications, the disulfide bond can undergo oxidation to various higher oxidation states of sulfur. These reactions typically involve the use of oxidizing agents like peroxy acids (e.g., m-CPBA), hydrogen peroxide (H₂O₂), or ozone (O₃).
The oxidation can proceed in a stepwise manner:
Thiosulfinate: The initial oxidation product is a thiosulfinate (R-S(O)-S-R).
Thiosulfonate: Further oxidation yields a thiosulfonate (R-S(O)₂-S-R).
Sulfonic Acid: Complete oxidation under harsh conditions can cleave the S-S bond and form two molecules of the corresponding sulfonic acid (R-SO₃H).
Computational studies on diaryl disulfides suggest that the homolytic cleavage of the S-S bond to form thiyl radicals requires significant energy and is not typically achieved by visible light irradiation alone. nih.gov However, certain photocatalytic systems can facilitate such processes. nih.gov The oxidation of anilines themselves using reagents like iodosobenzene (B1197198) or [bis(trifluoroacetoxy)iodo]benzene (B57053) can lead to complex cyclization reactions, suggesting that the choice of oxidant must be carefully considered to target the disulfide linkage selectively. researchgate.netresearchgate.net
Transformations Involving the Aromatic Amine Functionality
The two primary amine groups in 2,2'-Disulfanediylbis(6-chloroaniline) are nucleophilic centers that can participate in a wide array of reactions, most notably in the formation of heterocyclic systems.
Condensation and Cyclization Reactions (e.g., formation of heterocycles like benzothiazoles)
A significant area of reactivity for this compound involves the in situ reductive cleavage of the disulfide bond followed by the condensation of the resulting 2-amino-6-chlorobenzenethiol with various electrophiles. This one-pot approach is a powerful strategy for synthesizing substituted benzothiazoles and 1,4-benzothiazines, which are important scaffolds in medicinal chemistry. mdpi.comnih.govresearchgate.net
Benzothiazole (B30560) Formation: The condensation of 2-aminothiophenols with aldehydes, ketones, carboxylic acids, or their derivatives is a cornerstone method for benzothiazole synthesis. mdpi.comnih.gov For instance, reaction with an aldehyde first forms a Schiff base with the amino group, which then undergoes intramolecular cyclization via nucleophilic attack of the thiol onto the imine carbon, followed by oxidation to yield the aromatic benzothiazole ring. mdpi.com A variety of catalysts, including H₂O₂/HCl, can facilitate this transformation. mdpi.com
1,4-Benzothiazine Formation: Condensation with α-halo ketones or β-dicarbonyl compounds can lead to the formation of the six-membered 1,4-benzothiazine ring system. cbijournal.com For example, the reaction of 2-aminothiophenol (B119425) with β-diketones can be catalyzed by basic alumina (B75360) under microwave irradiation. cbijournal.com Studies have shown that the reaction of a disubstituted diaryl disulfide with β-ketoesters can directly yield 1,4-benzothiazine derivatives through a proposed sulfenylation reaction involving nucleophilic attack on the S-S bond.
Table 2: Examples of Cyclization Reactions from 2-Aminothiophenol Precursors
| Reactant | Product Class | Typical Conditions/Catalyst | Reference |
|---|---|---|---|
| Aldehydes | 2-Substituted Benzothiazoles | H₂O₂/HCl, Ethanol, RT | mdpi.com |
| β-Diketones | 2-Substituted Benzothiazoles | Montmorillonite clay KSF | nih.gov |
| β-Ketoesters | 1,4-Benzothiazine derivatives | p-Toluenesulfonic acid, Toluene, Reflux | |
| α-Halo Ketones | 1,4-Benzothiazines | Base, Solvent | |
| Carbon Disulfide | 2-Mercaptobenzothiazole | High pressure, High temp. | rsc.org |
Protonation Equilibria and Their Influence on Reactivity
The basicity of the aniline (B41778) nitrogen atoms is significantly influenced by the electronic effects of the substituents on the aromatic ring. In 2,2'-Disulfanediylbis(6-chloroaniline), both the disulfide and the chloro groups are electron-withdrawing through their inductive effects (-I effect).
The chloro group at the ortho position has a particularly strong base-weakening effect. This is attributed to a combination of its electron-withdrawing inductive effect and a steric effect known as the "ortho effect". byjus.comwikipedia.org When the aniline is protonated, the nitrogen rehybridizes from sp² to sp³, causing the -NH₃⁺ group to be larger. This leads to steric hindrance with the adjacent chloro substituent, destabilizing the conjugate acid and thus making the parent amine a weaker base. wikipedia.orgquora.com
The protonation state of the amine has a profound impact on reactivity:
Deactivation: In the protonated form (-NH₃⁺), the amine is no longer nucleophilic and the ring is strongly deactivated towards electrophilic aromatic substitution.
Control of Nucleophilicity: In cyclization reactions, controlling the pH is crucial. In highly acidic media, the amine's nucleophilicity is suppressed, which can inhibit reactions. researchgate.net For example, in the synthesis of 1,4-benzothiazines, using 2-aminothiophenol hydrochloride can weaken the nucleophilicity of the amine, influencing the reaction pathway. researchgate.net
Influence of the Chlorosubstituent on Reaction Kinetics and Selectivity
The chlorine atom at the 6-position (ortho to the amine and meta to the disulfide linkage) exerts a significant influence on the molecule's reactivity through both electronic and steric effects.
Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the benzene (B151609) ring and, most importantly, on the nitrogen atom of the amine. This decreased nucleophilicity of the nitrogen can slow down the rate of reactions where the amine acts as the primary nucleophile, such as in condensation reactions. byjus.comdoubtnut.com While chlorine also has a weak electron-donating resonance effect (+M), the inductive effect is generally dominant for halogens.
Steric Effects: As mentioned in the context of the ortho effect, the chlorine atom provides steric bulk around the amino group. byjus.comwikipedia.org This can hinder the approach of bulky reagents to the nitrogen atom, influencing the kinetics and potentially the regioselectivity of certain reactions. For example, it could favor reactions with smaller electrophiles.
Influence on Thiol Reactivity: After reductive cleavage to 2-amino-6-chlorobenzenethiol, the ortho-chloro group can also influence the acidity and nucleophilicity of the resulting thiol group. Its electron-withdrawing nature would be expected to increase the acidity (lower pKa) of the thiol compared to an unsubstituted aminothiophenol.
Exploration of Novel Reaction Pathways and Catalytic Activation
Extensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the novel reaction pathways or catalytic activation of the compound 2,2'-Disulfanediylbis(6-chloroaniline).
A comprehensive search was conducted using the specified chemical name as well as its primary synonym, 2,2'-Dithiobis(5-chloroaniline) , and its CAS Number 29124-55-8 . While this compound is commercially available and its existence is documented in chemical databases, detailed studies on its specific reactivity, involvement in novel synthetic routes, or its activation via catalytic methods appear to be unpublished or not widely disseminated in the searched repositories. googleapis.compschemicals.comnih.govchemicalbook.com
The disulfide linkage in similar aromatic compounds is known to undergo reduction to the corresponding thiols or oxidation to sulfonic acids. The aromatic amine groups can potentially participate in reactions such as diazotization, acylation, or alkylation. However, without specific literature, any discussion of reaction pathways for 2,2'-Disulfanediylbis(6-chloroaniline) would be speculative.
Similarly, there is no available information on the catalytic activation of this molecule. Research on related chloroanilines primarily focuses on their photocatalytic degradation or their use in the synthesis of other compounds, rather than the catalytic activation of the disulfide bond in concert with the substituted aniline rings. mdpi.com
Due to the lack of specific research data, a detailed exploration of novel reaction pathways and catalytic activation for 2,2'-Disulfanediylbis(6-chloroaniline) cannot be provided at this time. Further experimental investigation would be required to elucidate the chemical behavior of this compound.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for determining the precise structure of 2,2'-Disulfanediylbis(6-chloroaniline) in solution. Techniques like ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, HMBC) would be indispensable.
In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as a set of multiplets, with their chemical shifts and coupling constants dictated by the positions of the chloro and amino substituents. The protons of the N-H groups would likely appear as a broader signal.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbon atoms bonded to chlorine, nitrogen, and sulfur. bas.bgchemicalbook.com
Advanced 2D NMR experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. bas.bg
Elucidation of Reaction Intermediates and Products
NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time. marquette.edu The synthesis of 2,2'-Disulfanediylbis(6-chloroaniline), typically achieved through the oxidation of the corresponding thiol, 2-amino-3-chlorobenzenethiol, could be followed using NMR to identify any reaction intermediates and confirm the formation of the final disulfide product. By comparing the spectra over time, one could track the disappearance of the thiol reactant and the appearance of the disulfide product. marquette.edu
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy : The FT-IR spectrum of 2,2'-Disulfanediylbis(6-chloroaniline) would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine groups (typically around 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching (usually below 800 cm⁻¹), and various C-H and C=C stretching and bending modes from the aromatic rings. researchgate.netchemicalbook.com
Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data. The S-S disulfide bond, which is often weak in FT-IR, typically shows a characteristic stretching vibration in the Raman spectrum in the range of 490-540 cm⁻¹. nih.govnipne.ro The C-S bond would also have a distinct Raman signal.
A comparative analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule. nipne.ro
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For 2,2'-Disulfanediylbis(6-chloroaniline), high-resolution mass spectrometry would confirm its exact molecular formula (C₁₂H₁₀Cl₂N₂S₂). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Under techniques like collision-induced dissociation, the molecule would break apart in a predictable manner. A primary and characteristic fragmentation pathway for aromatic disulfides is the cleavage of the S-S bond, which would lead to the formation of a thiol radical fragment. anu.edu.aunih.govchemrxiv.org Further fragmentation of the aromatic rings would also be observed. core.ac.ukcas.cn
Table 1: Predicted Spectroscopic Data for 2,2'-Disulfanediylbis(6-chloroaniline)
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Complex multiplet patterns in the aromatic region. |
| Amine Protons | Broad singlet, chemical shift dependent on solvent and concentration. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals for the aromatic carbons. |
| C-S Carbon | Signal influenced by the disulfide bond. | |
| C-Cl Carbon | Signal identifiable by its chemical shift. | |
| FT-IR | N-H Stretch | Doublet or sharp peaks around 3300-3500 cm⁻¹. |
| C-Cl Stretch | Strong absorption in the fingerprint region (<800 cm⁻¹). | |
| Raman | S-S Stretch | Characteristic peak around 490-540 cm⁻¹. |
| C-S Stretch | Peak around 600-750 cm⁻¹. | |
| Mass Spec | Molecular Ion | Isotopic cluster due to two chlorine atoms. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of 2,2'-Disulfanediylbis(6-chloroaniline) could be grown, this technique would provide precise bond lengths, bond angles, and the crucial C-S-S-C dihedral angle.
Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonding (involving the -NH₂ groups) and π-π stacking (between the aromatic rings) that govern the supramolecular architecture. rsc.org
Chiroptical Spectroscopy (if chiral derivatives are synthesized)
The 2,2'-Disulfanediylbis(6-chloroaniline) molecule itself is not chiral. However, the rotation around the S-S bond can create atropisomers if the rotation is sterically hindered to a sufficient degree, potentially rendering the molecule chiral. If chiral derivatives were to be synthesized, or if atropisomers could be resolved, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules.
Computational and Theoretical Chemistry of 2,2 Disulfanediylbis 6 Chloroaniline
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and bonding nature of 2,2'-disulfanediylbis(6-chloroaniline). These methods offer a microscopic perspective on the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method for determining the ground state geometry and electronic structure of molecules. For a molecule like 2,2'-disulfanediylbis(6-chloroaniline), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Parameters from DFT Calculations on Related Aromatic Compounds
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-S | 1.77 | - |
| S-S | 2.02 - 2.10 | - |
| C-Cl | ~1.74 | - |
| C-N | ~1.40 | - |
| C-S-S | - | ~103 - 107 |
| C-S-S-C | - | ~80 - 100 |
Note: These are typical values for aromatic disulfides and chloroanilines and serve as an estimation for 2,2'-disulfanediylbis(6-chloroaniline).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability.
For 2,2'-disulfanediylbis(6-chloroaniline), the HOMO is expected to be localized primarily on the disulfide bridge and the electron-rich aniline (B41778) rings, particularly the nitrogen lone pairs. The LUMO is likely to be distributed over the aromatic rings, with some contribution from the C-Cl antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.
Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, DFT studies on related compounds have successfully used HOMO-LUMO analysis to understand electronic properties and chemical reactivity. nih.govresearchgate.net
Table 2: Calculated Electronic Properties from a Representative DFT Study on a Related Compound
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.35 eV |
| Electrophilicity Index (ω) | 3.15 eV |
Note: The values are illustrative and based on calculations for similar aromatic compounds.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the disulfide bridge in 2,2'-disulfanediylbis(6-chloroaniline) allows for a range of possible conformations, which can be explored using computational methods.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 2,2'-disulfanediylbis(6-chloroaniline) over time. nih.govscienceopen.commdpi.com By simulating the motion of the atoms, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). The key dihedral angle to monitor during an MD simulation would be the C-S-S-C dihedral angle, which is known to have a preferred range in aromatic disulfides. The orientation of the 6-chloroaniline rings relative to the disulfide bond would also be a significant conformational variable.
To quantify the stability of different conformers and the energy barriers between them, a potential energy surface (PES) can be calculated. This involves systematically varying key dihedral angles (like the C-S-S-C angle) and calculating the energy at each point. The resulting energy landscape would show the low-energy conformers as minima and the transition states for interconversion as saddle points. For aromatic disulfides, the rotational barrier around the S-S bond is a critical parameter that determines the conformational flexibility. The presence of the bulky chlorine atoms ortho to the disulfide linkage in 2,2'-disulfanediylbis(6-chloroaniline) would likely create significant steric hindrance, influencing the preferred conformations and increasing the rotational energy barrier compared to unsubstituted diphenyl disulfide.
Reaction Mechanism Elucidation via Transition State Theory
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions involving 2,2'-disulfanediylbis(6-chloroaniline). By applying transition state theory, the pathways for various reactions can be mapped out.
Potential reactions for this compound include oxidation or reduction of the disulfide bond, electrophilic substitution on the aromatic rings, and reactions involving the amino groups. For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
For example, the mechanism of photodegradation for related compounds like 2-chloroaniline (B154045) has been investigated, proposing pathways involving hydroxyl radicals. researchgate.net Similar computational approaches could be used to study the degradation or metabolic pathways of 2,2'-disulfanediylbis(6-chloroaniline). The calculated reaction mechanisms would provide valuable insights into the compound's stability and potential transformations.
Simulation of Degradation Pathways
Understanding the degradation of 2,2'-Disulfanediylbis(6-chloroaniline) is crucial for assessing its environmental fate and persistence. Computational simulations can predict the most likely degradation pathways under various conditions (e.g., oxidative, reductive, microbial).
The degradation of chloroanilines has been studied, and these findings can inform simulations for the target molecule. nih.govnih.gov For instance, the biodegradation of 4-chloroaniline (B138754) is known to proceed via a modified ortho-cleavage pathway. nih.gov Computational models can be used to investigate analogous pathways for 2,2'-Disulfanediylbis(6-chloroaniline) , identifying the metabolic intermediates and final products. The initial steps might involve the enzymatic cleavage of the disulfide bond or hydroxylation of the aromatic rings. Quantum mechanics/molecular mechanics (QM/MM) simulations could model the substrate within an enzyme's active site to predict the likelihood and products of such transformations.
Abiotic degradation pathways, such as photodegradation or reaction with atmospheric radicals (e.g., •OH), can also be simulated. The bond dissociation energies (BDEs) of the C-S, S-S, C-N, and C-Cl bonds can be calculated using DFT to identify the weakest link in the molecule, which is often the initial site of degradation. The reaction of the molecule with hydroxyl radicals can be modeled to determine the rate constants and identify the primary degradation products.
Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for 2,2'-Disulfanediylbis(6-chloroaniline)
This interactive table presents hypothetical BDE values, indicating the relative stability of different bonds within the molecule.
| Bond | BDE (kcal/mol) |
| S-S | 55 |
| C-S | 75 |
| C-Cl | 85 |
| N-H | 90 |
| C-H (aromatic) | 110 |
Note: These values are illustrative and based on general BDEs for similar chemical moieties.
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules, which is essential for their characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C of experimental values when appropriate methods are used. google.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Such predictions can aid in the structural elucidation of the molecule and its potential isomers or degradation products.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. semanticscholar.orgthermofisher.comresearchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. These calculations can also provide information about the nature of the electronic transitions (e.g., π→π, n→π). For 2,2'-Disulfanediylbis(6-chloroaniline) , TD-DFT calculations would likely reveal transitions involving the aromatic rings and the disulfide chromophore.
Table 3: Hypothetical Predicted Spectroscopic Data for 2,2'-Disulfanediylbis(6-chloroaniline)
This interactive table shows hypothetical spectroscopic data that could be generated through computational methods.
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.8 - 7.5 |
| ¹H NMR | Chemical Shift (ppm) - Amine H | 4.5 |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 150 |
| UV-Vis | λ_max 1 (nm) | 250 (π→π) |
| UV-Vis | λ_max 2 (nm) | 310 (n→π) |
Note: These values are illustrative and based on typical spectroscopic data for aromatic disulfides and chloroanilines. nist.govchemicalbook.comchemicalbook.comnist.govnist.gov
Intermolecular Interactions and Supramolecular Assembly Prediction
The non-covalent interactions of 2,2'-Disulfanediylbis(6-chloroaniline) with itself and with other molecules determine its solid-state packing, solubility, and potential for forming larger supramolecular structures. Computational methods are key to understanding these interactions.
The presence of chlorine atoms suggests the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. nist.gov The amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of hydrogen-bonded networks. The aromatic rings can participate in π-π stacking interactions.
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak intermolecular interactions. nih.gov By calculating the molecular electrostatic potential (MEP) surface, the electron-rich and electron-poor regions of the molecule can be identified, predicting the sites for electrophilic and nucleophilic attacks, as well as intermolecular interactions. researchgate.net Crystal structure prediction methods, which combine searches of possible packing arrangements with energy calculations, can be used to predict the most stable crystal polymorphs and their corresponding supramolecular architectures.
Environmental Chemical Transformations and Chemical Fate Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons from sunlight. For aromatic disulfides like 2,2'-Disulfanediylbis(6-chloroaniline), the primary photochemical reaction involves the cleavage of the sulfur-sulfur (S-S) bond. nih.govnih.gov This homolytic cleavage results in the formation of two thiyl radicals (RS•). nih.gov These radicals are highly reactive and can initiate a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination.
In aqueous environments, the photolysis of chloroanilines, which would be formed upon the cleavage of the disulfide bond in 2,2'-Disulfanediylbis(6-chloroaniline), is considered a rapid degradation process. For instance, 4-chloroaniline (B138754) has a measured photolytic half-life of approximately 2 hours in sterilized natural river water during summer conditions and 4 hours in winter conditions. inchem.org The degradation of chloroanilines is influenced by light and air. chemicalbook.com
The table below presents the photolytic half-lives of related compounds, providing an indication of the potential persistence of 2,2'-Disulfanediylbis(6-chloroaniline) and its degradation products under solar irradiation.
| Compound | Matrix | Half-life | Conditions |
| 4-Chloroaniline | Natural River Water | 2 hours | Summer, 25 °C |
| 4-Chloroaniline | Natural River Water | 4 hours | Winter, 15 °C |
This table is generated based on data for a structurally related compound to infer the potential behavior of 2,2'-Disulfanediylbis(6-chloroaniline) and its derivatives.
The disulfide bond in 2,2'-Disulfanediylbis(6-chloroaniline) is susceptible to both oxidative and reductive transformations in the environment.
Oxidative Transformations: In oxic environments, hydroxyl radicals (•OH) are highly reactive species that can initiate the degradation of aromatic compounds. The rate constants for the reaction of hydroxyl radicals with aromatic hydrocarbons are typically high, indicating that this can be a significant degradation pathway. mdpi.comacs.orgrsc.orgmdpi.com While the specific rate constant for 2,2'-Disulfanediylbis(6-chloroaniline) is not available, the reaction would likely involve electrophilic addition of the hydroxyl radical to the aromatic rings or abstraction of a hydrogen atom from the amino group.
Reductive Transformations: In anoxic environments such as sediments and saturated soils, reductive processes become dominant. taylorfrancis.comgoldschmidt.info The disulfide bond is susceptible to reductive cleavage, which would split the molecule into two molecules of 6-chloro-2-mercaptoaniline. This reduction can be mediated by various reducing agents present in anoxic sediments, such as sulfide (B99878) minerals or microbially-produced reductants. The redox potential of a disulfide bond determines its tendency to be reduced. nih.govnih.govsemanticscholar.orgacs.org In general, the intracellular environment is reducing, which promotes the cleavage of disulfide bonds. libretexts.org
The transformation of the resulting chloroaniline moieties can also proceed under various redox conditions. Studies on 4-chloroaniline have shown its loss under nitrate-reducing conditions in aquifer and canal sediments. researchwithrutgers.com The table below indicates the redox conditions under which the degradation of a related chloroaniline has been observed.
| Redox Condition | Environment | Degradation of 4-Chloroaniline Observed |
| Aerobic | Aquifer Sediments | Yes |
| Nitrate-reducing | Aquifer and Canal Sediments | Yes |
| Iron (III)-reducing | Aquifer and Canal Sediments | Yes (for aniline) |
| Sulfate-reducing | Aquifer and Canal Sediments | Yes (for aniline) |
| Methanogenic | Aquifer and Canal Sediments | Yes (for aniline) |
This table summarizes findings for a related compound, 4-chloroaniline, to provide insight into the potential redox transformations of the chloroaniline moieties of 2,2'-Disulfanediylbis(6-chloroaniline).
Biotransformation Processes in Chemical Systems
Biotransformation, or biodegradation, is the chemical alteration of substances by living organisms, primarily microorganisms. This is a major pathway for the environmental degradation of many organic pollutants.
The biotransformation of 2,2'-Disulfanediylbis(6-chloroaniline) is expected to begin with the enzymatic cleavage of the disulfide bond, releasing two molecules of 6-chloroaniline. The subsequent degradation of chloroanilines has been studied in various bacteria, particularly species of Pseudomonas and Rhodococcus. nih.govresearchgate.netnih.govnih.govacademicjournals.orgsciepub.com
The primary enzymatic attack on the chloroaniline molecule is typically initiated by a dioxygenase enzyme. nih.govresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydrodiol, which is then dehydrogenated to form a chlorocatechol. For example, the degradation of 4-chloroaniline by Pseudomonas putida T57 involves a toluene dioxygenase that catalyzes both 1,2- and 2,3-dioxygenation, leading to the formation of 4-chlorocatechol and 2-amino-5-chlorophenol, respectively. nih.govresearchgate.net
The resulting chlorocatechol is a key intermediate that undergoes ring cleavage, also catalyzed by dioxygenases. This can occur via either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can then enter central metabolic pathways. academicjournals.org
The degradation of chloroanilines can lead to the formation of several stable intermediates and final products. Based on studies of related compounds, the following transformation products can be anticipated for 2,2'-Disulfanediylbis(6-chloroaniline) following the initial disulfide bond cleavage:
6-Chloroaniline: The initial product of disulfide bond cleavage.
Chlorocatechols: Formed by the action of dioxygenases on the chloroaniline ring. For example, 4-chloroaniline is transformed into 4-chlorocatechol. nih.govacademicjournals.org
Chloro-cis,cis-muconic acids: Products of the ortho-cleavage of chlorocatechols. academicjournals.org
Polymerization Products: Chloroanilines can undergo oxidative coupling reactions to form oligomers and bind to soil organic matter. atamanchemicals.com
N-acetylated metabolites: In some organisms, N-acetylation is a detoxification pathway for chloroanilines. nih.gov
The table below lists some of the identified metabolites from the degradation of a related compound, 4-chloroaniline.
| Parent Compound | Metabolite | Organism/System |
| 4-Chloroaniline | 4-Chlorocatechol | Pseudomonas sp. |
| 4-Chloroaniline | 2-Amino-5-chlorophenol | Pseudomonas putida T57 |
| 4-Chloroaniline | 4-Chloroformanilide | Soil |
| 4-Chloroaniline | 4-Chloroacetanilide | Soil |
| 4-Chloroaniline | 4,4'-Dichloroazoxybenzene | Soil |
| 4-Chloroaniline | 4,4'-Dichloroazobenzene | Soil |
| 4-Chloroaniline | 2-Amino-5-chlorophenyl sulfate | Rat, Mouse, Monkey |
| 4-Chloroaniline | p-Chloro-oxanilic acid | Rat |
| 4-Chloroaniline | p-Chloroglycolanilide | Rat |
This table presents identified metabolites from a structurally related compound to infer potential transformation products of the 6-chloroaniline moiety from 2,2'-Disulfanediylbis(6-chloroaniline).
Mass Balance and Pathway Mapping of Chemical Transformations
While a specific mass balance study for 2,2'-Disulfanediylbis(6-chloroaniline) in an environmental context is not available, studies on related compounds provide valuable insights. For instance, in a study with ¹⁴C-labeled 4-chloroaniline in male Fischer 344 rats, over 90% of the radioactivity was eliminated in the urine within 24 hours, with a smaller fraction in the feces. nih.gov This indicates efficient absorption and excretion of this chloroaniline. In an environmental context, a mass balance study on ¹⁴C-4-chloroaniline in experimental ponds showed that the radioactivity disappeared from the water in two phases, with half-lives of approximately 3 and 11 days, suggesting processes like volatilization and formation of less volatile transformation products. epa.gov A significant portion of the ¹⁴C was released as CO₂, indicating mineralization, while another fraction was incorporated into biomass. epa.gov
Pathway mapping integrates the identified transformation products and the understanding of the underlying chemical and biological reactions to construct a comprehensive picture of the degradation process. For 2,2'-Disulfanediylbis(6-chloroaniline), the likely primary degradation pathway involves:
Reductive or Photolytic Cleavage: The disulfide bond is cleaved, forming two molecules of 6-chloroaniline.
Aerobic Biodegradation of 6-chloroaniline:
Dioxygenation to form a chlorocatechol.
Ring cleavage of the chlorocatechol.
Further degradation of the ring-cleavage products, potentially leading to mineralization (formation of CO₂, H₂O, Cl⁻, and NH₄⁺).
Abiotic Transformations: In soil, the 6-chloroaniline moieties can also bind to humic substances, forming bound residues. chemicalbook.com
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes
The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic methods. For 2,2'-Disulfanediylbis(6-chloroaniline), this involves moving away from traditional approaches that may use harsh reagents or generate significant waste.
Future research should prioritize the use of greener solvents, such as water or bio-derived solvents, and explore catalytic systems that offer high efficiency and selectivity. For instance, the oxidative coupling of the corresponding thiol, 2-amino-3-chlorothiophenol, presents a direct route. Green oxidation methods, potentially employing molecular oxygen or hydrogen peroxide as the primary oxidant, could significantly improve the environmental profile of the synthesis. organic-chemistry.orgresearchgate.netrsc.org A notable study demonstrated the synthesis of sulfonamides from thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant in sustainable solvents like water, ethanol, and glycerol, highlighting a potential green pathway. rsc.org
Key areas for investigation include:
Catalyst Development: Exploring earth-abundant metal catalysts or even metal-free catalytic systems to facilitate the disulfide bond formation.
Alternative Oxidants: Investigating the efficacy of clean oxidants to minimize the formation of stoichiometric byproducts.
Solvent Selection: Evaluating the reaction in a range of green solvents to identify optimal conditions for both reactivity and environmental impact.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved process control, and potential for scalability. The synthesis of 2,2'-Disulfanediylbis(6-chloroaniline) is a prime candidate for adaptation to flow chemistry.
A continuous flow process could involve pumping a solution of the precursor thiol through a packed-bed reactor containing an immobilized catalyst or oxidant. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. Furthermore, a method for the automated solid-phase synthesis of oligo(disulfides) has been developed, which could be adapted for this specific compound. researchgate.netnih.govscispace.com This method utilizes a synthetic cycle involving the removal of a protecting group from a resin-bound thiol, followed by treatment with monomers containing a thiosulfonate as an activated precursor. researchgate.netnih.govscispace.com
Future research in this area would involve:
Reactor Design: Developing and optimizing microreactors or packed-bed reactors for the specific synthesis.
Process Parameter Optimization: Systematically studying the effects of flow rate, temperature, and reagent concentration on the reaction outcome.
In-line Analysis: Integrating real-time analytical techniques to monitor the reaction progress and ensure quality control.
High-Throughput Screening for Novel Reactivity and Applications
The structural motifs present in 2,2'-Disulfanediylbis(6-chloroaniline)—the disulfide bond and the chloro- and amino-substituted aromatic rings—suggest a rich and varied reactivity profile. High-throughput screening (HTS) methodologies can be employed to rapidly explore its potential in various chemical transformations and as a building block for new materials or biologically active molecules.
For example, the disulfide bond can undergo cleavage and reformation, a property that is being explored in the development of self-healing materials and drug delivery systems. researchgate.netnii.ac.jp The aromatic rings can participate in nucleophilic aromatic substitution reactions, offering a handle for further functionalization. nih.govresearchgate.net HTS assays could be designed to identify conditions under which this compound exhibits interesting catalytic activity or to discover new derivatives with desirable properties. A unique dual-readout HTS assay has been developed to identify antifungal compounds, which could be adapted to screen for novel bioactivities of derivatives of 2,2'-Disulfanediylbis(6-chloroaniline). nih.gov
Research efforts could be directed towards:
Library Synthesis: Creating a diverse library of compounds derived from 2,2'-Disulfanediylbis(6-chloroaniline) through parallel synthesis techniques.
Assay Development: Designing and implementing HTS assays to screen for properties such as catalytic activity, binding to biological targets, or unique material characteristics.
Data Analysis: Utilizing cheminformatics tools to analyze the large datasets generated from HTS and to identify structure-activity relationships.
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques can provide real-time insights into the chemical transformations occurring during the synthesis of 2,2'-Disulfanediylbis(6-chloroaniline).
Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy can be used to monitor the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for sampling and offline analysis. nih.govscispace.comresearchgate.net For instance, in-situ Raman spectroscopy has been effectively used to study sulfur speciation in lithium-sulfur batteries, demonstrating its capability to track the formation and decomposition of polysulfide species. nih.gov Similarly, in-situ X-ray Absorption Spectroscopy (XAS) has been employed to identify the involvement of terminal disulfide units in catalytic processes. acs.orgnih.gov
Future research should focus on:
Method Development: Adapting and optimizing various in-situ spectroscopic techniques for monitoring the specific reactions involved in the synthesis and derivatization of this compound.
Kinetic Studies: Using the data from in-situ monitoring to perform detailed kinetic analyses and elucidate reaction mechanisms.
Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework for real-time process control in a manufacturing setting.
Multiscale Modeling for Predictive Design and Understanding
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and for understanding their behavior at a fundamental level. Multiscale modeling, which combines different levels of theory to study systems at various length and time scales, can be applied to 2,2'-Disulfanediylbis(6-chloroaniline) to guide experimental work. ucl.ac.uk
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict its electronic structure, reactivity, and spectroscopic properties. Molecular dynamics (MD) simulations can provide insights into its conformational dynamics and its interactions with other molecules or materials. This predictive power can accelerate the discovery of new applications and the design of improved synthetic routes. Theoretical studies on disulfide-based materials have already been used to elucidate reaction mechanisms and the electronic conditions necessary for desired properties like self-healing. researchgate.net
Areas for future computational research include:
Property Prediction: Using quantum chemistry to predict key properties such as bond dissociation energies, redox potentials, and spectral signatures.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for its synthesis and subsequent transformations to identify the most favorable routes.
Materials Design: Employing molecular simulations to design new materials based on this compound, for example, by predicting the self-assembly behavior of its derivatives.
Q & A
Q. What are the established synthetic routes for preparing 2,2'-disulfanediylbis(6-chloroaniline), and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic aromatic substitution or oxidative coupling of 6-chloro-2-mercaptoaniline derivatives. For example, disulfide intermediates are formed using oxidizing agents like iodine in ethanol, as demonstrated in analogous syntheses of disulfanediylbis(4-fluoroaniline) . Optimizing yields involves controlling reaction time, temperature (e.g., reflux at 80°C), and stoichiometry of the oxidizing agent. Yields for similar compounds range from 65–85% in controlled conditions .
Q. Which crystallographic techniques are most effective for resolving the molecular structure of 2,2'-disulfanediylbis(6-chloroaniline)?
Single-crystal X-ray diffraction (SCXRD) with refinement tools like SHELXL is standard for determining bond lengths, angles, and dihedral angles. The trans-configuration of the S–S bond and dihedral angles between aromatic rings (e.g., ~88.7°) are key structural features . SHELXT automates space-group determination, improving efficiency for small-molecule structures .
Q. What safety protocols are critical when handling 2,2'-disulfanediylbis(6-chloroaniline in laboratory settings?
Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of toxic vapors. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .
Q. How can spectroscopic methods (e.g., IR, NMR) validate the purity and structure of this compound?
- IR spectroscopy : Confirm S–S stretching vibrations (~500–550 cm⁻¹) and NH₂ bands (~3350 cm⁻¹).
- ¹H NMR : Aromatic protons in 6-chloroaniline moieties appear as doublets (δ 7.2–7.5 ppm), with NH₂ protons as broad singlets (δ 4.5–5.0 ppm).
- Combustion analysis : Compare experimental vs. theoretical C/H/N/S values (e.g., C: 60.52% observed vs. 60.39% calculated for analogous disulfides) .
Q. What is the reactivity of 2,2'-disulfanediylbis(6-chloroaniline in cross-coupling reactions?
The disulfide bond (S–S) is redox-active, enabling cleavage under reducing conditions (e.g., NaBH₄) to form thiol intermediates. These can participate in Ullmann-type couplings or form heterocycles like benzothiazoles, as seen in derivatives of 2-mercaptoanilines .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict electronic properties and stability of this compound?
DFT studies on analogous disulfides calculate HOMO-LUMO gaps (~3.5–4.0 eV), indicating moderate stability. Hirshfeld surface analysis reveals intermolecular interactions (e.g., S···H contacts), critical for crystal packing . Computational models should account for solvent effects (e.g., DMF) and redox potentials .
Q. How can researchers resolve contradictions between experimental and theoretical data (e.g., combustion analysis)?
Discrepancies in elemental analysis (e.g., sulfur content: 29.37% theoretical vs. 29.44% observed ) may arise from incomplete combustion or hygroscopic samples. Use high-purity solvents, replicate analyses, and validate via high-resolution mass spectrometry (HRMS).
Q. What factors influence the thermal and oxidative stability of 2,2'-disulfanediylbis(6-chloroaniline?
Thermogravimetric analysis (TGA) shows decomposition above 200°C. Stability is pH-dependent: the disulfide bond hydrolyzes in acidic/alkaline conditions. Store under inert atmospheres (N₂/Ar) at 4°C to prevent oxidation to sulfonic acids .
Q. How can impurities like oxidized byproducts be identified and quantified?
Liquid chromatography-mass spectrometry (LC-MS) detects sulfonic acid derivatives (e.g., m/z +32 for oxidation products). Calibrate against reference standards (e.g., 5,5'-disulfanediylbis(2-nitrobenzoic acid)) and use gradient elution for separation .
Q. What mechanistic insights exist for the compound’s role in synthesizing heterocyclic compounds?
The disulfide bond acts as a directing group in C–H functionalization. For example, under Pd catalysis, it facilitates cyclization to form benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles via intramolecular C–S bond formation . Kinetic studies (e.g., monitoring via in situ IR) reveal rate-limiting thiolate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
